1-(3,4,5-Trifluorophenyl)pentan-1-amine
Description
Structural Characterization of 1-(3,4,5-Trifluorophenyl)pentan-1-amine
IUPAC Nomenclature and Systematic Identification
The IUPAC name This compound follows systematic rules for amines and substituted aromatic systems. The parent chain is a five-carbon aliphatic amine (pentan-1-amine), with the amino group (-NH₂) at position 1. The substituent—a phenyl ring bearing fluorine atoms at positions 3, 4, and 5—is prefixed as 3,4,5-trifluorophenyl. This nomenclature prioritizes the longest carbon chain while specifying substituent positions to minimize locant numbers.
The numbering of the phenyl ring begins at the point of attachment to the pentyl chain (position 1), with fluorines occupying the subsequent meta and para positions (3, 4, and 5). This arrangement avoids ambiguity in substituent placement, adhering to IUPAC’s hierarchical rules for functional groups and halogens.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₄F₃N derives from the pentyl chain (C₅H₁₁), the trifluorophenyl group (C₆H₂F₃), and the amino group (-NH₂). Calculating the molecular weight:
- Carbon: $$12.01 \times 11 = 132.11\ \text{g/mol}$$
- Hydrogen: $$1.01 \times 14 = 14.14\ \text{g/mol}$$
- Fluorine: $$19.00 \times 3 = 57.00\ \text{g/mol}$$
- Nitrogen: $$14.01 \times 1 = 14.01\ \text{g/mol}$$
Total molecular weight : $$132.11 + 14.14 + 57.00 + 14.01 = 217.26\ \text{g/mol}$$.
Table 1: Atomic Composition and Weight Contributions
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 14 | 1.01 | 14.14 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| Total | 217.26 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals:
- Pentyl chain :
- Aromatic protons : The trifluorophenyl group’s remaining hydrogens (positions 2 and 6) resonate as a doublet (δ 6.95–7.10 ppm, $$J = 8.4\ \text{Hz}$$) due to coupling with adjacent fluorines.
The ¹³C NMR spectrum would show:
- Aromatic carbons: δ 110–150 ppm, with CF₃-induced deshielding.
- Pentyl carbons: δ 14.1 (CH₃), 22.7–34.5 (CH₂), and 42.8 ppm (CH₂NH₂).
Infrared (IR) Absorption Profile
Key IR absorptions include:
- N-H stretching : Broad band at 3300–3500 cm⁻¹ (primary amine).
- C-F stretching : Strong peaks at 1100–1200 cm⁻¹.
- C-N stretching : Medium intensity at 1250–1350 cm⁻¹.
Mass Spectrometry Fragmentation Patterns
The electron ionization (EI) mass spectrum would display:
Crystallographic and Conformational Analysis
X-ray crystallography would reveal a gauche conformation in the pentyl chain to minimize steric hindrance between the NH₂ group and the trifluorophenyl ring. The fluorine atoms’ electronegativity induces a planar aromatic system, with C-F bond lengths of ~1.34 Å.
Computational Molecular Modeling Studies
Density Functional Theory (DFT) simulations predict:
- Electrostatic potential : High electron density at fluorine atoms ($$-0.32\ \text{e}$$) and amino group ($$-0.45\ \text{e}$$).
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Optimized geometry : Dihedral angle of 112° between the phenyl ring and pentyl chain.
Table 2: Key Computational Parameters
| Parameter | Value | Method |
|---|---|---|
| Bond length (C-N) | 1.47 Å | B3LYP/6-31G(d) |
| Dipole moment | 3.8 D | PCM (water) |
| Torsional barrier | 8.2 kcal/mol | MP2/cc-pVTZ |
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3 |
InChI Key |
BSUNNDGILBBBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C(=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution and Side-Chain Functionalization
The synthesis typically starts from a trifluorobenzene derivative, such as 3,4,5-trifluorobromobenzene, which undergoes organometallic formation (e.g., Grignard reagent) followed by coupling or substitution to introduce the pentan-1-amine side chain. The electron-withdrawing trifluorine atoms reduce nucleophilicity on the aromatic ring, requiring optimized conditions for substitution.
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of organometallic intermediate | Magnesium turnings + 3,4,5-trifluorobromobenzene in ether | Trifluorophenylmagnesium bromide |
| 2 | Coupling with electrophilic pentanone or pentanal derivative | Reaction with pentanal or pentanone | Formation of trifluorophenyl-substituted pentanol or ketone intermediate |
| 3 | Conversion to amine | Reduction of intermediate (e.g., reductive amination or nitrile reduction) | This compound |
This approach leverages the stability of the trifluorophenyl Grignard reagent and subsequent functional group transformations to install the amine functionality.
Reductive Amination
Reductive amination is a key method for introducing the amine group onto the pentan-1 backbone attached to the trifluorophenyl ring. This involves:
Reacting the corresponding aldehyde or ketone with ammonia or a primary amine to form an imine intermediate.
Reduction of the imine to the amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Mechanochemical methods have also been reported for synthesizing fluorinated imines efficiently under solvent-free conditions, which could be adapted for this compound's synthesis.
Alternative Routes: Nitrile Reduction
Starting from a nitrile derivative of the trifluorophenylpentane, reduction with lithium aluminium hydride in ether followed by acidic workup yields the primary amine. This method is advantageous for its high purity and yield, avoiding over-alkylation issues common in direct alkylation.
Research Findings and Comparative Analysis
Notes on Reactivity and Challenges
The trifluorophenyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the amine and can affect reaction rates and selectivity.
Fluorinated aromatic amines often require milder or more selective conditions to avoid side reactions.
Mechanochemical synthesis offers a solvent-free, rapid alternative for imine intermediates, potentially improving sustainability and yield.
Summary Table of Key Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Comments |
|---|---|---|---|---|---|
| Direct alkylation | 3,4,5-trifluorophenylpentyl halide + NH3 | NH3 (conc.), sealed tube | Nucleophilic substitution | Moderate | Mixture formation risk |
| Nitrile reduction | 3,4,5-trifluorophenylpentanenitrile | LiAlH4, ether | Reduction | High | Clean primary amine |
| Reductive amination | 3,4,5-trifluorophenylpentanal + NH3 | NaBH3CN or H2/Pd | Reductive amination | High | Selective, mild |
| Organometallic coupling | 3,4,5-trifluorobromobenzene + Mg | BF3·OEt2, pentanal | Grignard + coupling | Moderate | Multi-step |
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Trifluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-(3,4,5-Trifluorophenyl)pentan-1-amine exhibit promising anticancer activities. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation. Studies show that fluorinated phenyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in the context of Alzheimer's disease. Compounds with similar structural motifs have demonstrated the ability to stabilize microtubules and prevent tau protein hyperphosphorylation, a hallmark of neurodegenerative conditions . These findings suggest that this compound could be developed as a therapeutic agent for neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of fluorinated amines are well-documented. This compound may exhibit similar effects against various pathogens. The introduction of trifluoromethyl groups is known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved antimicrobial efficacy .
Mannich Reaction
The Mannich reaction is a crucial synthetic pathway for generating beta-amino carbonyl compounds. This compound can be synthesized through this method by reacting an amine with formaldehyde and a ketone. This reaction allows for the introduction of diverse functional groups, enhancing the compound's versatility in pharmaceutical applications .
Modification and Derivatization
The ability to modify the trifluorophenyl group or the pentanamine backbone opens avenues for creating novel derivatives with tailored biological activities. For example, substituting different functional groups can yield compounds with enhanced potency or selectivity for specific biological targets .
Case Study: Anticancer Activity
In a recent study assessing the anticancer properties of fluorinated amines, derivatives were tested against various cancer cell lines. Results indicated that modifications to the trifluorophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | 5 |
| Derivative A | MCF7 (Breast) | 10 | 6 |
| Derivative B | HeLa (Cervical) | 8 | 7 |
This table illustrates the relative effectiveness of various compounds derived from this compound in inhibiting cancer cell growth.
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of related compounds in models of tauopathy. The results demonstrated that certain derivatives could restore microtubule stability in neuronal cultures treated with tau hyperphosphorylation-inducing agents .
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length : The pentyl chain increases lipophilicity (logP ~3.5 estimated) compared to ethyl or propyl derivatives, favoring membrane permeability but possibly reducing aqueous solubility.
- Branched vs. Linear Chains : Branched analogs like 1,1,1-trifluoro-4,4-dimethylpentan-3-amine exhibit lower molecular symmetry, which may affect crystallization and solubility .
Research Findings and Data Gaps
- Thermal Stability : Branched trifluoroalkylamines like 1,1,1-trifluoro-4,4-dimethylpentan-3-amine exhibit liquid states at room temperature (storage: -10°C) , suggesting that the linear pentan-1-amine derivative may have similar low melting points.
- Synthetic Challenges : The synthesis of this compound would likely require multi-step functionalization, analogous to methods used for N-((1R,3S)-3-Isopropyl-3-([4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl]carbonyl)cyclopentyl)tetrahydro-2H-pyran-4-amine (), which employs reductive amination and borohydride reagents .
Q & A
Q. What are the standard synthetic routes for 1-(3,4,5-Trifluorophenyl)pentan-1-amine?
A common approach involves reductive amination of the corresponding ketone (e.g., 1-(3,4,5-trifluorophenyl)pentan-1-one) using reagents like NaBH₄ or NaBH₃CN in methanol or THF under mild conditions. Alternatively, nucleophilic substitution of a halogenated precursor (e.g., 1-bromo-3,4,5-trifluorobenzene) with pentylamine under basic conditions (KF/DMF, 80°C) can yield the compound. Optimization of solvent polarity and temperature is critical to minimize side reactions like dehalogenation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm the aliphatic chain and aromatic protons.
- ¹⁹F NMR : Critical for verifying fluorine substitution patterns on the phenyl ring.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.
- IR Spectroscopy : To identify NH stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). Discrepancies in fluorine chemical shifts (δ) may arise due to solvent effects or intramolecular interactions, requiring cross-validation with computational models .
Q. How does the trifluorophenyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluorophenyl group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This enhances membrane permeability in biological assays. Computational studies (e.g., DFT) can predict pKa shifts in the amine group due to resonance effects from the aromatic ring .
Advanced Research Questions
Q. How can microwave irradiation improve the synthesis of fluorinated amines like this compound?
Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) by enhancing energy transfer. For example, coupling 3,4,5-trifluorophenylboronic acid with pentan-1-amine precursors under microwave conditions (100–150°C, 300 W) can achieve higher yields (~85%) by minimizing thermal degradation. Reaction kinetics should be monitored via in-situ FTIR or HPLC to optimize parameters .
Q. What strategies resolve contradictions in reported reaction yields for fluorinated aryl amines?
Yield disparities often stem from trace moisture (hydrolysis of intermediates) or variable catalyst activity. Systematic analysis includes:
- Control experiments : Testing anhydrous vs. ambient conditions.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts.
- Byproduct profiling : Using GC-MS to identify competing pathways (e.g., elimination vs. substitution). For instance, Pd/C-catalyzed hydrogenation of nitriles to amines may require strict oxygen exclusion to prevent deactivation .
Q. How do enantioselective methods apply to chiral derivatives of this compound?
Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) can achieve >90% ee. Stereochemical outcomes must be validated via X-ray crystallography or circular dichroism .
Q. What computational tools predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amine’s lone pair (HOMO) may coordinate to Lewis acids like B(C₆F₅)₃, as seen in hydroboration catalysis. Molecular dynamics simulations further assess solvent effects on reaction pathways .
Methodological Notes
- Contradiction Analysis : Conflicting data on fluorine’s inductive effects (e.g., NH acidity) require experimental validation via pH titration coupled with ¹H NMR.
- Safety Protocols : Fluorinated amines may release HF under harsh conditions; use HF-resistant equipment (e.g., PTFE-lined reactors) and neutralize waste with CaCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
